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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fedovapagon and desmopressin, two
vasopressin V2 receptor agonists investigated for the treatment of nocturia. The following
sections present a comprehensive overview of their mechanism of action, a comparative
summary of their clinical efficacy and safety based on available data, and a review of the
experimental protocols from key clinical trials.

Mechanism of Action: Vasopressin V2 Receptor
Agonism

Both fedovapagon and desmopressin exert their therapeutic effect by acting as selective
agonists of the vasopressin V2 receptor (V2R) in the collecting ducts of the kidneys.[1][2]
Activation of the V2R, a Gs-protein coupled receptor, initiates a signaling cascade that
increases intracellular cyclic adenosine monophosphate (CAMP). This cascade ultimately leads
to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical
membrane of the collecting duct cells. The increased presence of AQP2 channels enhances
water reabsorption from the urine back into the bloodstream, resulting in a reduced volume of
more concentrated urine.[1] When administered before bedtime, this antidiuretic effect leads to
decreased nocturnal urine production, thereby reducing the number of nocturnal voids.

Below is a diagram illustrating the signaling pathway of vasopressin V2 receptor agonists.
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Vasopressin V2 Receptor Signhaling Pathway

Comparative Efficacy

A direct head-to-head clinical trial comparing fedovapagon and desmopressin for nocturia has
not been identified in the public domain. Therefore, this comparison is based on an indirect
analysis of their respective placebo-controlled clinical trials. It is important to note that the full
peer-reviewed publication of the pivotal Phase 11l EQUINOC trial for fedovapagon is not yet
available; thus, the data presented for fedovapagon is primarily from a press release and an
abstract of a dose-ranging study.[1][3]

Table 1: Efficacy of Fedovapagon in Men with Nocturia
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Fedovapagon Result vs.

Endpoint p-value Source
Dose Placebo
Phase I
EQUINOC Trial
Reduction in N Statistically
) Not Specified o <0.001
Nocturnal Voids Significant

Improvement in

) ] - Statistically
Quality of Life Not Specified o 0.034
Significant
(NocTIMe®)
Increase in Time B Statistically
] ) Not Specified o <0.001
to First Void Significant
>50% Reduction o
) - Statistically
in Nocturnal Not Specified o <0.001
) Significant
Voids
Nights with 0 or 1 - Statistically
i Not Specified o <0.006
Void Significant
Phase Il Dose-
Ranging Study
Reduction in o
1mg,2mg, 4 Statistically -
Mean Nocturnal o Not Specified
mg Significant

Void Frequency

Increase in Mean o

] ) 0.5mg, 1 mg, 2 Statistically N
Time to First o Not Specified
Void mg, 4 mg Significant

o]}

Table 2: Efficacy of Desmopressin in Adults with Nocturia (Orally Disintegrating Tablet - ODT)
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Mean
Change
Desmopres .
. . from Patient
Endpoint sin ODT . p-value . Source
Baseline Population
Dose
(vs.
Placebo)
Reduction in
Mean
50 ug -0.37 <0.0001 Men
Nocturnal
Voids
75 ug -0.41 0.0003 Men
25 ug -0.22 0.028 Women
Increase in
Time to First 50 pg ~40 minutes 0.006 Men
Void
75 ug ~40 minutes 0.003 Men
25 ug 49 minutes 0.003 Women
=233%
Responder
50 ug 1.98 0.0009 Men
Rate (Odds
Ratio)
75 ug 2.04 0.0004 Men
25 ug 1.85 0.006 Women
Table 3: Efficacy of Desmopressin in Adults with Nocturia (Nasal Spray)
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Mean
Change
Desmopres .
. . from Patient
Endpoint sin Nasal . p-value . Source
Baseline Population
Spray Dose
(vs.
Placebo)
Reduction in
Mean Adults =50
0.83 mcg -0.2 <0.0001
Nocturnal years
Episodes
Adults =50
1.66 mcg -0.3 <0.0001
years
>50%
Reduction in
37.9% vs Adults =50
Mean 0.83 mcg 0.0227
30.3% years
Nocturnal
Episodes
48.7% vs Adults =50
1.66 mcg <0.0001
30.3% years

Comparative Safety

The primary safety concern for vasopressin V2 receptor agonists is the risk of hyponatremia
(low serum sodium levels) due to increased water retention.

Fedovapagon: In the Phase Il EQUINOC trial, fedovapagon was reported to be "generally
well tolerated”. A Phase Il dose-ranging study also reported that fedovapagon was well
tolerated. Specific data on the incidence of hyponatremia from the Phase lll trial are not yet
publicly available.

Desmopressin: The risk of hyponatremia with desmopressin is well-documented, particularly in
older adults. Clinical trials of both ODT and nasal spray formulations have reported cases of
hyponatremia. For the ODT formulation in men, two subjects on the 50 pg dose had a serum
sodium level below 130 mmol/L, compared to nine subjects on the 75 pg dose. In a study of the
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25 pg ODT in women, three transient decreases in serum sodium to less than 130 mmol/L
were recorded. For the nasal spray, the incidence of hyponatremia (serum sodium <125
mmol/L) was 1.1% in the 1.66 mcg group and 0% in the 0.83 mcg group, compared to 0.2% in
the placebo group.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial
data. Below are summaries of the methodologies for key clinical trials of fedovapagon and
desmopressin.

Fedovapagon: EQUINOC Phase Ill Trial

o Objective: To investigate the efficacy and safety of fedovapagon in the treatment of nocturia
in men with Benign Prostatic Hyperplasia (BPH).

o Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center
study.

» Patient Population: Men with a diagnosis of BPH and nocturia.

 Intervention: Patients were randomized to receive an oral dose of fedovapagon or placebo
each evening.

e Duration: 12-week treatment period.
e Primary Endpoints:

o Change from baseline in the mean number of nocturnal voids.

o Change from baseline in a patient-reported outcome score for quality of life (NocTIMe®).
e Secondary Endpoints:

o Change from baseline in the time to first nocturnal void.

o Proportion of nights with 0 or 1 nocturnal void.
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o Proportion of patients with a 250% reduction in the mean number of nocturnal voids.

o Data Collection: Patient diaries were likely used to record nocturnal voids and other relevant
data, which is standard practice in nocturia trials.

Screening of Male Patients
with BPH and Nocturia

Randomization (n=432)
( ) (Placebo (Oral, Once DailyD

12-Week Treatment Period

Endpoint Assessment:
- Nocturnal Voids
- NocTIMe® QoL
- Time to First Void
- Responder Rates

Statistical Analysis

Click to download full resolution via product page

EQUINOC Phase lll Trial Workflow

Desmopressin Orally Disintegrating Tablet (ODT) Trial in
Men
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» Objective: To investigate the efficacy and safety of 50 pug and 75 pg desmopressin ODT in
men with nocturia.

o Study Design: A 3-month, randomized, double-blind, placebo-controlled, parallel-group,
multi-center study.

» Patient Population: 385 men (aged 20-87 years) with two or more nocturnal voids per night.

¢ Intervention: Patients were randomized to receive 50 ug desmopressin ODT, 75 ug
desmopressin ODT, or placebo once daily before bedtime.

e Duration: 3 months.
e Primary Endpoints:
o Change from baseline in the mean number of nocturnal voids.

o Proportion of patients achieving at least a 33% reduction from baseline in the mean
number of nocturnal voids (33% responders).

o Data Collection: Patients completed a 3-day voiding diary at baseline and at specified follow-
up visits. Serum sodium levels were monitored for safety.

Desmopressin Nasal Spray Trials

o Objective: To evaluate the efficacy and safety of SER120 desmopressin intranasal spray in
patients with nocturia.

o Study Design: Two randomized, double-blind, placebo-controlled, Phase 3 trials (DB3 and
DB4).

» Patient Population: A total of 1,333 patients aged 50 years or older with an average of 2.16
or more nocturnal voids per night.

« Intervention: Patients were randomized to receive SER120 intranasal spray at doses of 1.66
mcg or 0.83 mcg, or placebo, for 12 weeks.

e Duration: 12 weeks.
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e Primary Endpoints:
o Mean change from baseline in nocturnal episodes per night.

o Percentage of patients with a 50% or greater reduction in mean nocturnal episodes per
night.

e Secondary Endpoints:
o Impact of Nighttime Urination (INTU) quality of life questionnaire.
o Time to the first nocturnal void.
o Percentage of nights with one or fewer nocturnal voids.

o Data Collection: Patient diaries and quality of life questionnaires were used. Serum sodium
levels were monitored throughout the study.

Conclusion

Both fedovapagon and desmopressin have demonstrated efficacy in reducing the number of
nocturnal voids in patients with nocturia through their shared mechanism of action as
vasopressin V2 receptor agonists. Based on the available top-line data, fedovapagon appears
to be a promising new agent for the treatment of nocturia in men with BPH.

Desmopressin, available in orally disintegrating tablet and nasal spray formulations, is an
established treatment for nocturia with a well-characterized efficacy and safety profile. The
primary safety concern for both agents is hyponatremia, which necessitates careful patient
selection and monitoring, especially in the elderly.

A definitive comparison of the relative efficacy and safety of fedovapagon and desmopressin is
hampered by the lack of direct head-to-head trials and the absence of a full peer-reviewed
publication of the fedovapagon Phase Il EQUINOC trial. The future publication of these data
will be critical for a more complete and direct comparison to inform clinical and research
perspectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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